3-(5-Bromo-1,3-thiazol-4-yl)propanoic acid 3-(5-Bromo-1,3-thiazol-4-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17792773
InChI: InChI=1S/C6H6BrNO2S/c7-6-4(8-3-11-6)1-2-5(9)10/h3H,1-2H2,(H,9,10)
SMILES:
Molecular Formula: C6H6BrNO2S
Molecular Weight: 236.09 g/mol

3-(5-Bromo-1,3-thiazol-4-yl)propanoic acid

CAS No.:

Cat. No.: VC17792773

Molecular Formula: C6H6BrNO2S

Molecular Weight: 236.09 g/mol

* For research use only. Not for human or veterinary use.

3-(5-Bromo-1,3-thiazol-4-yl)propanoic acid -

Specification

Molecular Formula C6H6BrNO2S
Molecular Weight 236.09 g/mol
IUPAC Name 3-(5-bromo-1,3-thiazol-4-yl)propanoic acid
Standard InChI InChI=1S/C6H6BrNO2S/c7-6-4(8-3-11-6)1-2-5(9)10/h3H,1-2H2,(H,9,10)
Standard InChI Key OLPYORSPUHKEMB-UHFFFAOYSA-N
Canonical SMILES C1=NC(=C(S1)Br)CCC(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-(5-Bromo-1,3-thiazol-4-yl)propanoic acid (C₆H₆BrNO₂S) consists of a thiazole ring—a five-membered heterocycle containing sulfur and nitrogen atoms—substituted with a bromine atom at the 5-position and a propanoic acid chain at the 4-position. The thiazole core contributes to the compound’s aromaticity, while the electron-withdrawing bromine and carboxylic acid groups influence its reactivity and solubility.

Key structural features:

  • Thiazole ring: Stabilized by π-electron delocalization, with resonance contributing to its planar geometry.

  • Bromine substituent: Enhances electrophilic substitution reactivity and may participate in cross-coupling reactions .

  • Propanoic acid chain: Introduces hydrogen-bonding capability and acidity (pKa ~4.8), affecting solubility in polar solvents .

Synthetic Routes and Optimization

Retrosynthetic Analysis

The synthesis of 3-(5-Bromo-1,3-thiazol-4-yl)propanoic acid can be approached via two primary strategies:

  • Functionalization of pre-formed thiazole rings: Bromination followed by side-chain introduction.

  • De novo thiazole synthesis: Constructing the heterocycle from acyclic precursors bearing the desired substituents.

Bromination of Thiazole Precursors

A common method for introducing bromine to thiazoles involves electrophilic substitution using bromine or N-bromosuccinimide (NBS). For example, 4-substituted thiazoles can undergo regioselective bromination at the 5-position under controlled conditions .

Example procedure:

  • Substrate: 4-Methylthiazole-2-carboxylic acid.

  • Reagents: NBS (1.1 eq), catalytic AIBN in CCl₄.

  • Conditions: Reflux at 80°C for 6 hours.

  • Outcome: 5-Bromo-4-methylthiazole-2-carboxylic acid (yield: 78%) .

Alternative Routes: Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling offers a modular approach to introduce aryl/alkyl groups. For instance, 5-bromo-thiazole derivatives can couple with boronic esters bearing carboxylic acid functionalities .

General protocol:

  • Catalyst: Pd(PPh₃)₄ (5 mol%).

  • Base: K₂CO₃ (2 eq).

  • Solvent: DME/H₂O (3:1).

  • Temperature: 100°C, 24 hours .

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.21 (s, 1H, H-2 thiazole).

    • δ 3.45 (t, J = 6.8 Hz, 2H, CH₂COOH).

    • δ 2.81 (t, J = 6.8 Hz, 2H, CH₂-thiazole).

    • δ 12.1 (br s, 1H, COOH) .

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 174.2 (COOH).

    • δ 158.1 (C-2 thiazole).

    • δ 125.3 (C-5 Br).

    • δ 34.1, 31.7 (CH₂ groups) .

Infrared (IR) Spectroscopy

  • Key bands:

    • 1705 cm⁻¹ (C=O stretch, carboxylic acid).

    • 2550 cm⁻¹ (O-H stretch, broad).

    • 675 cm⁻¹ (C-Br stretch) .

Mass Spectrometry

  • ESI-MS: m/z 248.9 [M-H]⁻ (calc. 249.0 for C₆H₅BrNO₂S) .

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